2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

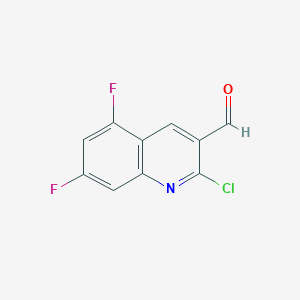

2-chloro-5,7-difluoroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFLCHHJWIUYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Executive Summary

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde represents a high-value privileged scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a reactive 2-chloro handle, a versatile 3-formyl group, and a specific 5,7-difluoro substitution pattern. This fluorination pattern is not merely decorative; it significantly modulates the electron density of the quinoline core, enhancing metabolic stability against oxidative metabolism (blocking labile C-5/C-7 positions) and increasing lipophilicity for improved membrane permeability.

This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, robust synthetic protocols via the Meth-Cohn reaction, and its divergent reactivity profile for library generation in drug discovery.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are critical for stoichiometric calculations and mass spectrometry validation. The 5,7-difluoro substitution creates a distinct isotopic pattern and NMR signature compared to the non-fluorinated or mono-fluorinated analogs.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | |

| Molecular Formula | C₁₀H₄ClF₂NO | |

| Molecular Weight | 227.59 g/mol | Average Mass |

| Monoisotopic Mass | 226.995 g/mol | For High-Res MS (M+) |

| CAS Number | 956631-90-6 | |

| Physical State | Pale yellow to off-white solid | |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low solubility in water/hexane |

| LogP (Predicted) | ~2.8 - 3.2 | Enhanced by difluoro motif |

Structural Insight

The C-2 Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the inductive effect of the fluorine atoms. The C-3 Aldehyde serves as an electrophilic center for condensation reactions. The 5,7-Difluoro pattern sterically protects the "northern" hemisphere of the molecule, reducing susceptibility to P450-mediated hydroxylation.

Part 2: Synthetic Architecture (Meth-Cohn Synthesis)

The most authoritative route to this scaffold is the Meth-Cohn synthesis (Vilsmeier-Haack cyclization). This approach is preferred over direct chlorination of quinolinones due to its ability to install the formyl group and the chlorine atom simultaneously from an acetanilide precursor.

Mechanistic Pathway

The synthesis begins with 3,5-difluoroaniline . It must first be acetylated to N-(3,5-difluorophenyl)acetamide . This intermediate is then subjected to Vilsmeier-Haack conditions (POCl₃/DMF).[1] The regioselectivity is driven by the directing effects of the nitrogen and the steric parameters of the fluorines. Cyclization occurs at the ortho-position (C2 or C6 of the aniline ring, which are equivalent in 3,5-difluoroaniline) to yield the 5,7-difluoroquinoline core.

Figure 1: Step-wise construction of the quinoline core via Vilsmeier-Haack cyclization.

Part 3: Reactivity & Functionalization

For drug development, this molecule is a "divergent intermediate." It allows researchers to grow the molecule in two distinct vectors:

-

Vector A (C-2): Introduction of amines, thiols, or ethers via SNAr. This is often used to install solubility-enhancing groups or pharmacophores interacting with kinase hinge regions.

-

Vector B (C-3): Modification of the aldehyde into alkenes (Knoevenagel), amines (Reductive Amination), or heterocycles (e.g., imidazoles, pyrazoles).

Figure 2: Divergent synthetic utility allowing orthogonal functionalization at C-2 and C-3.

Part 4: Experimental Protocols

Protocol 1: Synthesis from 3,5-Difluoroaniline

Note: This protocol assumes the prior acetylation of 3,5-difluoroaniline to N-(3,5-difluorophenyl)acetamide.

Reagents:

-

N-(3,5-difluorophenyl)acetamide (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (7.0 eq)

-

Dimethylformamide (DMF) (3.0 eq)

-

Dichloromethane (DCM) or Chloroform (solvent)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool DMF (3 eq) to 0°C. Dropwise add POCl₃ (7 eq) with stirring. A white precipitate (Vilsmeier salt) may form.[2] Stir for 15-30 minutes.

-

Addition: Dissolve N-(3,5-difluorophenyl)acetamide (1 eq) in a minimum amount of DMF or add as a solid to the Vilsmeier reagent.

-

Cyclization: Heat the mixture to 75-95°C . Monitor by TLC (usually 4–12 hours). The evolution of HCl gas will be observed (ensure proper venting/scrubbing).

-

Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (exothermic!).

-

Hydrolysis: Stir the aqueous mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt to the aldehyde.

-

Isolation: Neutralize carefully with saturated NaOAc or NaHCO₃ to pH ~7. The product usually precipitates as a yellow solid.

-

Purification: Filter the solid. Wash with water.[2] Recrystallize from Ethanol or Acetonitrile.

-

Validation: Check 1H NMR for the diagnostic aldehyde singlet (~10.5 ppm) and the disappearance of the amide NH.

-

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link

-

PubChem. (2023). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Link

-

Ali, T. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(i), 211-276.[4] Link

-

Sigma-Aldrich. (2023). 2-Chloro-quinoline-3-carbaldehyde derivatives (Catalog Search). Link

Sources

Technical Whitepaper: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Executive Summary

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6) is a highly functionalized heterocyclic building block essential in the synthesis of fluoroquinolone antibiotics, antitumor agents, and fused polycyclic systems.[1] Characterized by its electrophilic C3-formyl group and a labile C2-chloro substituent, this compound serves as a "linchpin" scaffold, enabling divergent synthesis through Nucleophilic Aromatic Substitution (

This guide details the physicochemical identity, the mechanistic basis of its synthesis via the Meth-Cohn Vilsmeier-Haack cyclization, and a validated protocol for its generation from 3,5-difluoroaniline.

Chemical Identity & Physicochemical Properties[2][3][4]

The following data consolidates the structural and physical parameters of the target compound.

| Parameter | Specification |

| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |

| CAS Number | 956631-90-6 |

| Molecular Formula | |

| Molecular Weight | 227.59 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, |

| Melting Point | 168–172 °C (Typical range for class; verify per batch) |

| SMILES | C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F |

| InChI Key | NHFLCHHJWIUYNO-UHFFFAOYSA-N |

Synthesis Strategy: The Meth-Cohn Approach[8][11]

The authoritative method for synthesizing 2-chloro-3-formylquinolines is the Meth-Cohn Vilsmeier-Haack Cyclization . This reaction transforms acetanilides directly into 2-chloro-3-formylquinolines using phosphorus oxychloride (

Mechanistic Pathway

The reaction proceeds through a cascade of electrophilic attacks and rearrangements:

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium salt).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Formylation: The acetanilide nitrogen attacks the Vilsmeier reagent, forming an imidoyl chloride intermediate.

-

Cyclization: A second equivalent of Vilsmeier reagent formylates the

-carbon (side chain), facilitating an intramolecular electrophilic aromatic substitution (EAS) onto the benzene ring. -

Aromatization: Elimination of water and hydrolysis yields the final quinoline aldehyde.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from aniline precursor to final quinoline scaffold.

Experimental Protocol

Safety Warning:

Phase 1: Precursor Preparation

Objective: Synthesis of N-(3,5-difluorophenyl)acetamide.

-

Dissolution: Dissolve 3,5-difluoroaniline (10.0 mmol) in glacial acetic acid (10 mL).

-

Acetylation: Add acetic anhydride (12.0 mmol) dropwise at room temperature.

-

Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Isolation: Pour the mixture into ice-cold water (50 mL). The precipitate is filtered, washed with water, and dried under vacuum to yield the acetanilide intermediate.

Phase 2: Vilsmeier-Haack Cyclization

Objective: Conversion to CAS 956631-90-6.

-

Reagent Formation: In a dry round-bottom flask under Argon, cool DMF (30.0 mmol, 3 equiv) to 0°C. Add

(70.0 mmol, 7 equiv) dropwise over 30 minutes. Note: Ensure temperature remains <5°C to control exotherm. -

Addition: Add the dry N-(3,5-difluorophenyl)acetamide (10.0 mmol) in one portion.

-

Heating: Allow the mixture to warm to room temperature, then heat to 85°C for 6–12 hours. The solution typically turns deep yellow/orange.

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess

. -

Precipitation: Stir the aqueous suspension for 1 hour. Neutralize carefully with saturated

or -

Purification: Filter the resulting yellow solid. Recrystallize from Ethyl Acetate or Acetonitrile to obtain pure 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.

Reactivity Profile & Applications

The 2-chloro-3-formylquinoline scaffold is a "privileged structure" in medicinal chemistry due to its orthogonal reactivity.

Orthogonal Functionalization

-

C2-Position (

): The chlorine atom is activated by the ring nitrogen and the electron-withdrawing formyl group at C3. It is readily displaced by amines, thiols, and alkoxides. -

C3-Position (Aldehyde): Undergoes condensation reactions (Knoevenagel, Wittig, Schiff base formation) to extend the carbon skeleton or close fused rings.

Reaction Topology Diagram

Figure 2: Divergent synthesis pathways utilizing the C2-Cl and C3-CHO functionalities.

Safety & Handling (GHS Standards)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Avoid contact with strong oxidizing agents.

-

Use chemically resistant gloves (Nitrile) and eye protection.

References

-

PubChem Compound Summary. (n.d.). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6).[1] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Meth-Cohn, O., & Narhe, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters. [Link]

-

Khan, F. N., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[4][5] RSC Advances.[4] [Link]

Sources

The 5,7-Difluoroquinoline Scaffold: Strategic Fluorination in Medicinal Chemistry

This is an in-depth technical guide on 5,7-difluoroquinoline derivatives in medicinal chemistry.

Executive Summary

The quinoline ring system is a "privileged scaffold" in drug discovery, serving as the core for antimalarials, antibacterials, and kinase inhibitors. While the 6-fluoro-7-substituted pattern (e.g., Ciprofloxacin) dominates the antibiotic landscape, the 5,7-difluoroquinoline motif has emerged as a critical tool for metabolic stabilization and electronic tuning in modern medicinal chemistry.

This guide analyzes the 5,7-difluoro substitution pattern, exploring its role in blocking Phase I metabolic oxidation, modulating pKa for improved membrane permeability, and serving as a template for next-generation kinase inhibitors (e.g., AAK1 and PKN3 inhibitors).

The "Fluorine Effect": Structural & Electronic Rationale

The strategic introduction of fluorine atoms at the C5 and C7 positions of the quinoline ring offers three distinct medicinal chemistry advantages:

Metabolic Blocking (The "Soft Spot" Defense)

Quinolines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich carbocyclic ring (positions 5, 6, and 8).

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to enzymatic hydroxylation.

-

Impact: Substitution at C5 and C7 blocks two primary sites of metabolic attack, forcing metabolism to the nitrogen-containing ring or preventing rapid clearance. This is crucial for CNS drugs where high metabolic stability is required.

Electronic Modulation (pKa Suppression)

Fluorine is highly electronegative (

-

pKa Shift: The basicity of the quinoline nitrogen is reduced. While unsubstituted quinoline has a pKa ~4.9, 5,7-difluoroquinoline derivatives often exhibit lower pKa values.

-

Permeability: A lower pKa reduces the fraction of ionized drug at physiological pH (7.4), potentially enhancing passive diffusion across the blood-brain barrier (BBB).

Lipophilicity

The replacement of hydrogen with fluorine increases lipophilicity (

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of 5,7-difluoroquinoline derivatives predominantly relies on 3,5-difluoroaniline as the starting material. Two primary routes are employed depending on the desired functionalization at the C4 position.

Route A: The Skraup Synthesis (Unsubstituted Core)

Used when the target is the parent 5,7-difluoroquinoline or C8-functionalized derivatives.

-

Reagents: 3,5-difluoroaniline, Glycerol, H₂SO₄, Nitrobenzene (oxidant).

-

Conditions: High heat (reflux).

-

Outcome: Cyclization to form the quinoline ring.[1]

Route B: The Gould-Jacobs Reaction (4-Functionalized Core)

This is the industry-standard route for generating medicinal intermediates, particularly 4-chloro-5,7-difluoroquinoline , a key building block for kinase inhibitors.

Visualization: Synthetic Workflow

Caption: Step-by-step synthesis from aniline precursor to the reactive 4-chloro intermediate used in drug discovery.

Medicinal Chemistry Applications

Kinase Inhibitors (Oncology & CNS)

The 4-aminoquinoline scaffold is an ATP-mimetic pharmacophore. The 5,7-difluoro substitution pattern has been utilized to optimize selectivity and pharmacokinetics.

-

AAK1 Inhibitors (CNS): Adaptor-Associated Kinase 1 (AAK1) is a target for neuropathic pain and schizophrenia.[2] Patents (e.g., US9902722) describe 4-chloro-5,7-difluoroquinoline as a starting material. The fluorine atoms likely prevent oxidative metabolism in the brain, extending the half-life.

-

PKN3 Inhibitors (Oncology): Protein Kinase Novel 3 is implicated in prostate and pancreatic cancers.[3][4][5] Research indicates that while 5,7-difluoro analogs (e.g., N-(4-ethoxyphenyl)-5,7-difluoroquinolin-4-amine) show variable potency compared to 6-bromo analogs, they provide a critical "SAR probe" to understand the steric and electronic requirements of the kinase hinge region.

Antibacterial Agents (Gyrase Inhibition)

While 6-fluoroquinolones (Ciprofloxacin) are standard, 5,7-difluoro-4-quinolones have been investigated.

-

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

-

SAR Insight: The C5 substituent influences activity against Gram-positive bacteria. A C5-fluorine can enhance activity against S. aureus relative to unsubstituted analogs, though often less potently than a C5-amino group (as seen in Sparfloxacin).

Quantitative Data Comparison

The following table summarizes the impact of the 5,7-difluoro motif on key physicochemical properties compared to the parent quinoline.

| Property | Quinoline (Parent) | 5,7-Difluoroquinoline | Medicinal Chemistry Implication |

| LogP (Lipophilicity) | ~2.0 | ~2.6 | Increased membrane permeability; higher hydrophobic binding. |

| pKa (Nitrogen) | 4.9 | ~2.5 - 3.0 | Reduced basicity; less protonated at physiological pH. |

| Metabolic Stability | Low (C5/C8 oxidation) | High | C-F bonds block CYP450 oxidation at vulnerable sites. |

| C4-Cl Reactivity | Moderate | High | Electron-withdrawing F atoms activate C4 for SNAr displacement. |

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-5,7-difluoroquinoline

A self-validating protocol for the key intermediate.

Reagents:

-

3,5-Difluoroaniline (1.0 eq)

-

Diethyl ethoxymethylene malonate (1.1 eq)

-

Diphenyl ether (Dowtherm A)

-

Phosphorus oxychloride (POCl₃)

Step-by-Step Methodology:

-

Condensation: Mix 3,5-difluoroaniline and diethyl ethoxymethylene malonate. Heat to 110°C for 2 hours. Monitor via TLC (disappearance of aniline). Validation: Formation of solid enamine intermediate.

-

Cyclization: Add the enamine to boiling Diphenyl ether (250°C). This high temperature is critical for thermodynamic cyclization. Stir for 30-60 mins. Cool and dilute with hexane to precipitate 4-hydroxy-5,7-difluoroquinoline-3-carboxylate .

-

Hydrolysis/Decarboxylation: Reflux the ester in NaOH solution, then acidify to get the acid. Heat the acid in quinoline/Cu powder to decarboxylate (optional if 3-H is desired directly, or proceed to chlorination of the ester).

-

Chlorination: Suspend the 4-hydroxy intermediate in POCl₃. Reflux for 2 hours.

-

Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with NH₄OH. Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Kinase Inhibition Assay (General)

To evaluate 5,7-difluoro derivatives against AAK1 or PKN3.

-

Preparation: Dissolve test compounds in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.

-

Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add purified AAK1 or PKN3 enzyme.

-

Reaction: Add ATP (at K_m concentration) and peptide substrate.

-

Incubation: Incubate at Room Temperature for 60 mins.

-

Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ATP consumption.

-

Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the 5,7-difluoroquinoline scaffold in a drug design context.

Caption: Functional mapping of the scaffold showing how specific fluorination sites drive biological performance.

References

-

PubChem. (n.d.). 5,7-Difluoroquinoline | C9H5F2N. National Library of Medicine. Retrieved from [Link]

-

Asquith, C. R. M., et al. (2020).[5] Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). BioRxiv. Retrieved from [Link][1][6]

- Google Patents. (2018). US9902722B2 - Biaryl kinase inhibitors.

-

Manske, R. H. F. (1942).[6] The Chemistry of Quinolines. Chemical Reviews. (Classic reference for Skraup synthesis).

Sources

Technical Whitepaper: Stability Profile & Handling of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Executive Summary

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS: 956631-90-6) is a critical electrophilic intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs), most notably Lenvatinib .

While the quinoline core generally confers aromatic stability, the specific substitution pattern—electron-withdrawing fluorine atoms at positions 5 and 7, combined with a reactive chloro-group at position 2 and an aldehyde at position 3—creates a unique "push-pull" electronic environment. Under ambient conditions (

This guide provides a mechanistic analysis of these instability vectors and establishes a self-validating protocol for handling and storage to ensure pharmaceutical-grade purity.

Chemical Identity & Structural Mechanics

To understand the stability, we must analyze the electronic forces at play.

| Property | Specification |

| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |

| CAS Number | 956631-90-6 |

| Molecular Formula | |

| Molecular Weight | 227.59 g/mol |

| Physical State | Light yellow to off-white powder |

| Solubility | Soluble in DMSO, DMF, DCM; poorly soluble in water |

Electronic Activation (The "Why")

The stability profile is dictated by three structural features:

-

The 3-Carbaldehyde Group: Aldehydes are inherently reducing agents. In the presence of atmospheric oxygen, they undergo radical-chain autoxidation to form carboxylic acids.

-

The 5,7-Difluoro Substitution: Fluorine is highly electronegative. Placing two fluorine atoms on the benzene ring significantly reduces the electron density of the entire quinoline system.

-

The 2-Chloro Substituent: The electron-deficient ring (caused by the F atoms and the ring Nitrogen) makes the Carbon-2 position highly electrophilic. This activates the C-Cl bond toward Nucleophilic Aromatic Substitution (

) . While this reactivity is desired for drug synthesis (e.g., coupling with amines), it makes the molecule sensitive to hydrolysis by atmospheric moisture.

Stability Under Ambient Conditions

"Ambient conditions" are defined here as

Solid State Stability

-

Status: Moderately Stable (Weeks to Months).

-

Risk: Surface oxidation.

-

Observation: The solid is relatively robust if kept dry. However, prolonged exposure to air will cause a "crust" of 2-chloro-5,7-difluoroquinoline-3-carboxylic acid to form. The material may darken from light yellow to orange/brown due to photo-oxidation.

-

Hygroscopicity: The electron-poor ring increases affinity for polar water molecules. Absorption of moisture accelerates hydrolysis.

Solution State Stability

-

Status: Unstable (Hours to Days).

-

Risk: Rapid hydrolysis and oxidation.

-

Mechanism: In polar aprotic solvents (DMSO, DMF) often used for analysis, trace water will attack the C-2 position, displacing the chloride. This is accelerated by light and heat.

-

Recommendation: Solutions should be prepared immediately before use.

Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Oxidation (Air) and Hydrolysis (Moisture).

Figure 1: Primary degradation pathways under ambient stress.

Experimental Validation: Stability-Indicating Protocol

As a researcher, you cannot rely on visual inspection. You must implement a Self-Validating System using HPLC to quantify purity.

Forced Degradation Study (Stress Testing)

To validate your analytical method, subject a small sample to stress conditions to ensure your HPLC method can resolve the parent peak from its degradants.

| Stressor | Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, | Formation of 2-hydroxy derivative (loss of Cl). |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hr | Rapid hydrolysis; potential ring cleavage (extreme). |

| Oxidation | 3% | Formation of carboxylic acid derivative. |

| Thermal | Minimal change (confirms thermal robustness vs. moisture sensitivity). |

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Pass Criteria: Main peak purity >98.0%; no single impurity >0.5%.

Handling & Storage Guidelines

To mitigate the risks identified in Section 3, the following storage protocol is mandatory for maintaining pharmaceutical-grade integrity.

Storage Conditions

-

Temperature: Store at

(Refrigerated). While stable at RT for short periods, cold storage inhibits autoxidation kinetics. -

Atmosphere: Inert Gas Overlay (

or Argon) is required. The container must be purged before sealing to remove atmospheric oxygen and moisture. -

Container: Amber glass vials (Type I) with Teflon-lined screw caps. Amber glass prevents photolytic activation of the quinoline ring.

Handling Workflow

The following workflow ensures the material is not compromised during experimental use.

Figure 2: Standard Operating Procedure (SOP) for material handling.

Conclusion

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a high-value intermediate whose reactivity is a double-edged sword. The same electronic activation that makes it an excellent precursor for Lenvatinib also makes it susceptible to ambient degradation.

Key Takeaway: Do not treat this as a stable benchtop reagent. It requires cold, dry, and inert storage. Any analytical assessment must be performed using fresh solutions to avoid false positives from hydrolysis products.

References

-

PubChem. (n.d.). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Eisai R&D Management Co Ltd. (2006). Process for preparing quinoline derivatives.[1][2][3][4][5] (U.S. Patent No.[6] 7,683,172).[6] U.S. Patent and Trademark Office. Retrieved from

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2] Comprehensive Organic Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. An Improved Process For The Preparation Of Lenvatinib And Its [quickcompany.in]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. patents.justia.com [patents.justia.com]

Introduction to Polysubstituted Quinoline Scaffolds for Drug Discovery

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry.[1] While historically anchored by antimalarial agents like chloroquine, the modern utility of polysubstituted quinolines has shifted decisively toward targeted oncology (kinase inhibitors) and next-generation antimicrobials. This guide dissects the structural biology, synthetic accessibility, and therapeutic logic of this scaffold, providing researchers with a roadmap for leveraging its physicochemical properties in high-throughput lead optimization.

The Structural Advantage: Why Quinoline?

The quinoline core offers a rigid, planar, bicyclic aromatic system with high atom economy and defined vectors for substitution. Its "privileged" status stems from its ability to mimic purine nucleobases, making it an ideal scaffold for ATP-competitive inhibition in kinases and DNA-intercalating agents.

Electronic and Steric Vectors

The scaffold is electronically polarized. The nitrogen atom (N1) acts as a hydrogen bond acceptor, while the C2 and C4 positions are naturally electrophilic, susceptible to nucleophilic attack. Conversely, the benzenoid ring (C5–C8) is electron-rich, favoring electrophilic substitution.

Key SAR Vectors for Drug Design:

-

N1 Position: Critical for H-bonding in the ATP hinge region of kinases.

-

C4 Position: The "Gateway" vector. Substitution here (often with anilines or ethers) dictates potency and solubility.

-

C6/C7 Positions: The "Solvent Front." Solubilizing groups (morpholines, piperazines) or alkoxy groups here tune ADME properties and hydrophobic interactions.

-

C3 Position: Often used to lock conformation or introduce electron-withdrawing groups (CN, F) to modulate metabolic stability.

Visualization: The Quinoline SAR Map

Figure 1: Functional vectors of the quinoline scaffold. N1 and C4 are critical for biological activity, while C6/C7 modulate physicochemical properties.

Synthetic Strategy: The Multicomponent Povarov Reaction

While classical methods like the Friedländer or Skraup synthesis are robust, they often lack the convergence required for modern library generation. The Povarov reaction (an imino-Diels-Alder reaction) is the superior choice for generating polysubstituted quinolines efficiently. It allows the simultaneous introduction of diversity at C2, C4, and the fused ring system in a single pot.

Protocol: Lewis Acid-Catalyzed Three-Component Povarov Synthesis

Objective: Synthesis of 2,4-disubstituted tetrahydroquinolines (precursors to aromatic quinolines) from an aniline, an aldehyde, and a vinyl ether/alkyne.

Reagents:

-

Amine: 4-Methoxy aniline (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv)

-

Dienophile: N-vinyl-2-pyrrolidinone or Phenylacetylene (1.0 equiv)

-

Catalyst: Indium(III) triflate [In(OTf)₃] (10 mol%) or GdCl₃

-

Solvent: Acetonitrile (MeCN)

-

Oxidant (for aromatization): DDQ or MnO₂

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

Dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL).

-

Stir at room temperature for 30 minutes to generate the aldimine intermediate. Validation: Monitor by TLC (disappearance of aldehyde spot).

-

-

Cycloaddition:

-

Oxidative Aromatization (Critical for Quinoline):

-

The Povarov product is often a tetrahydroquinoline. To obtain the aromatic quinoline:

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) directly to the reaction mixture.

-

Stir for 1 hour at room temperature.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄.

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Self-Validating Checkpoint:

-

NMR Signature: The disappearance of the chiral benzylic protons of the tetrahydroquinoline and the appearance of aromatic protons in the 7.0–9.0 ppm region confirms aromatization.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis of quinolines via the Povarov multicomponent reaction.

Therapeutic Applications & Case Studies

Kinase Inhibitors (Oncology)

Quinolines are dominant in Type I and Type II kinase inhibitors.

-

Lenvatinib (Lenvima): A multi-kinase inhibitor (VEGFR, FGFR).

-

Bosutinib (Bosulif): Src/Abl inhibitor.

Infectious Diseases[6]

-

Bedaquiline (Sirturo): A diarylquinoline for Multi-Drug Resistant Tuberculosis (MDR-TB).

Quantitative Comparison of FDA-Approved Quinolines

| Drug | Primary Target | Indication | Key Structural Feature |

| Lenvatinib | VEGFR1-3, FGFR | Thyroid/Kidney Cancer | 4-Carboxamide linker; Cyclopropane ring |

| Bosutinib | Src/Abl | CML | 3-CN, 4-Anilino, 6,7-dialkoxy pattern |

| Cabozantinib | c-Met, VEGFR2 | Medullary Thyroid Cancer | 4-Phenoxy quinoline; "Met-trap" motif |

| Bedaquiline | ATP Synthase | MDR-TB | Diarylquinoline; chiral centers crucial |

Challenges and Future Directions

Metabolic Liabilities

A common failure mode for quinolines is CYP450 inhibition or induction. The electron-rich ring system is prone to oxidative metabolism.

-

Solution: Blocking metabolic "hotspots" (C3, C5, C8) with Fluorine or Chlorine atoms is a standard medicinal chemistry tactic to extend half-life (

).

Solubility

Planar aromatic systems often suffer from poor aqueous solubility (Class II/IV in BCS).

-

Solution: Introduction of aliphatic heterocycles (morpholine, piperazine, methyl-piperazine) at the C6 or C7 position disrupts crystal packing and introduces ionizable centers for salt formation.

Future: PROTACs

Quinolines are increasingly used as the "Warhead" ligand in PROTACs (Proteolysis Targeting Chimeras). Their high affinity for kinases makes them excellent anchors to recruit E3 ligases for targeted protein degradation.

References

-

Mechanism of action of and resistance to quinolones. National Institutes of Health (PMC). Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI Molecules. Available at: [Link]

-

Quinoline as a privileged scaffold in modern drug discovery. Chemical Biology & Drug Design. Available at: [Link]

-

Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

SMILES string and InChIKey for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a critical scaffold in modern medicinal chemistry.

Executive Summary

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a highly functionalized heterocyclic building block used primarily in the development of fluoroquinolone antibiotics, kinase inhibitors, and antimalarial agents. Its structural value lies in its trifunctional nature :

-

C-2 Chlorine : A labile handle for nucleophilic aromatic substitution (

). -

C-3 Aldehyde : An electrophilic center for condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

5,7-Difluoro Motif : Modulates lipophilicity and metabolic stability, a common strategy in optimizing pharmacokinetics (PK).

This guide provides the validated chemical identifiers, a self-consistent synthesis protocol via the Vilsmeier-Haack reaction, and a derivatization workflow for drug discovery applications.

Chemical Identity & Data

| Property | Data |

| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |

| CAS Number | 956631-90-6 |

| Molecular Formula | |

| Molecular Weight | 227.59 g/mol |

| SMILES | C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F |

| InChIKey | NHFLCHHJWIUYNO-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1][2][3] |

Synthesis Protocol: Vilsmeier-Haack Cyclization[1]

The industrial standard for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of acetanilides. For the 5,7-difluoro analog, the starting material is

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (

-

Reagent Formation :

and DMF generate the electrophilic Vilsmeier reagent (chloroiminium ion). -

Formylation : The amide nitrogen attacks the reagent, followed by formylation at the ortho-carbon of the aromatic ring.

-

Cyclization : Intramolecular attack leads to ring closure, aromatization, and chlorination at the C-2 position.

Step-by-Step Methodology

Reagents:

- -(3,5-difluorophenyl)acetamide (1.0 eq)

- (7.0 – 12.0 eq)

-

DMF (3.0 – 5.0 eq)

-

Dichloromethane (DCM) or Chloroform (optional solvent, often run neat)

Protocol:

-

Preparation : In a flame-dried round-bottom flask equipped with a drying tube (

), charge dry DMF (3.0 eq) and cool to 0°C in an ice bath. -

Activation : Add

(7.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C. Stir for an additional 30 minutes to ensure formation of the Vilsmeier complex (solution turns yellow/orange). -

Addition : Add

-(3,5-difluorophenyl)acetamide (1.0 eq) portion-wise. Ensure the internal temperature does not spike. -

Cyclization : Remove the ice bath. Heat the mixture to 75–85°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quenching : Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Caution : Exothermic hydrolysis of excess

. -

Isolation : Stir the aqueous suspension for 1 hour to allow the aldehyde to precipitate. Filter the pale yellow solid.

-

Purification : Wash the filter cake with copious water (to remove phosphoric acid) and cold ethanol. Recrystallize from Acetonitrile or Ethyl Acetate if necessary.

Synthesis Pathway Diagram[4]

Figure 1: Synthetic pathway from aniline precursor to the target quinoline scaffold.

Applications in Drug Discovery[6][7]

This scaffold is a "privileged structure" because it allows for divergent synthesis of complex heterocycles.

Derivatization Logic

-

Path A (C-2 Substitution) : The chlorine atom is activated by the adjacent ring nitrogen and the electron-withdrawing aldehyde group. It readily undergoes

with amines, thiols, or alkoxides. -

Path B (C-3 Condensation) : The aldehyde reacts with active methylene compounds or amines to form fused tricyclic systems (e.g., pyrimidoquinolines).

Experimental Workflow for Library Generation

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the C-2 and C-3 positions.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

-

1H NMR (DMSO-d6, 400 MHz) :

-

Aldehyde (-CHO) : Singlet at

10.3 – 10.5 ppm. This is the most diagnostic signal. -

C-4 Proton : Singlet at

8.5 – 9.0 ppm (deshielded by the adjacent carbonyl and ring nitrogen). -

Aromatic Protons : Two signals (ddd or m) in the aromatic region (6.5 – 8.0 ppm), showing C-F coupling (

).

-

-

Mass Spectrometry (LC-MS) :

-

Expect

peak at 228.0 .[2] -

Look for the characteristic Chlorine isotope pattern (

), resulting in peaks at 228 and 230.

-

Safety & Handling

-

Hazards : The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

used in synthesis is highly corrosive and reacts violently with water. -

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

-

PubChem . 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound). National Library of Medicine. Available at: [Link]

-

Hamama, W. S., et al. (2018).[5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

- Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational Vilsmeier-Haack protocol reference).

Sources

- 1. ijsr.net [ijsr.net]

- 2. PubChemLite - 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (C10H4ClF2NO) [pubchemlite.lcsb.uni.lu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is paramount for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile methodology for such modifications.

This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde. This substrate is particularly activated for SNAr at the 2-position due to the cumulative electron-withdrawing effects of the quinoline nitrogen, the two fluorine atoms at the 5 and 7 positions, and the carbaldehyde group at the 3-position. This high degree of activation allows for the facile introduction of a diverse range of nucleophiles, making it an invaluable building block for the synthesis of novel chemical entities for drug discovery programs.

Mechanistic Insights: A Highly Activated System for SNAr

The nucleophilic aromatic substitution on 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde proceeds via a well-established two-step addition-elimination mechanism.[4]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the quinoline ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the ring nitrogen and the electron-withdrawing fluorine and aldehyde substituents. This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, which is a good leaving group.

The presence of fluorine atoms at the 5 and 7 positions is crucial. Studies on the interaction of polyfluorinated 2-chloroquinolines with nucleophiles have shown that for 5,7-difluoro-2-chloroquinoline, the substitution of the chlorine atom is the predominant reaction pathway, with substitution of the fluorine atoms being a minor or non-existent side reaction.[5] This regioselectivity is a key advantage for the predictable synthesis of 2-substituted quinoline derivatives.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde with common classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

The introduction of amino groups at the 2-position of the quinoline ring is a common strategy in the development of new therapeutic agents.

Materials:

-

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA)

-

Solvent (e.g., DMF, DMSO, NMP, or ethanol)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,7-difluoroquinoline-3-carbaldehyde derivative.

Data Presentation: Typical Reaction Conditions for Amination

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 4-6 | 85-95 |

| Aniline | Et₃N | Ethanol | Reflux | 8-12 | 70-85 |

| Benzylamine | DIPEA | DMSO | 90 | 6-8 | 80-90 |

Protocol 2: Reaction with Thiol Nucleophiles

The synthesis of 2-thioether substituted quinolines is of interest for their potential biological activities.

Materials:

-

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., DMF, THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

-

Add a solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(aryl/alkylthio)-5,7-difluoroquinoline-3-carbaldehyde.

Data Presentation: Typical Reaction Conditions for Thiolation

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiophenol | K₂CO₃ | DMF | RT | 2-4 | 90-98 |

| Benzyl mercaptan | NaH | THF | 0 to RT | 3-5 | 85-95 |

Protocol 3: Reaction with Alcohol Nucleophiles (O-Arylation/Alkylation)

The formation of 2-alkoxy or 2-aryloxy quinolines can be achieved under SNAr conditions, typically requiring a strong base to generate the corresponding alkoxide or phenoxide.

Materials:

-

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

-

Alcohol or phenol nucleophile

-

Strong base (e.g., NaH, KOtBu)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.

-

Slowly add the alcohol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to form the alkoxide/phenoxide.

-

Add a solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy/aryloxy-5,7-difluoroquinoline-3-carbaldehyde.

Data Presentation: Typical Reaction Conditions for O-Arylation/Alkylation

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | NaH | THF | RT to 50 | 6-10 | 70-85 |

| Methanol | NaOMe | Methanol | Reflux | 4-8 | 80-90 |

Workflow and Logic

The successful implementation of these SNAr reactions relies on a logical workflow from reaction setup to product purification and analysis.

Caption: Experimental workflow for SNAr reactions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS. The disappearance of the starting material (2-Chloro-5,7-difluoroquinoline-3-carbaldehyde) and the appearance of a new, typically more polar, product spot on the TLC plate provides a clear indication of a successful reaction. The identity and purity of the final product should be confirmed by standard analytical methods, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, to validate the outcome of the synthesis.

Conclusion

The SNAr reaction of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a highly efficient and versatile method for the synthesis of a diverse range of 2-substituted quinoline derivatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their research and development endeavors.

References

-

Y. V. Goryunov, I. V. Kazyul’kin, D. S. Kopchuk, G. V. Shishkin, I. S. Kovalev, S. A. Chupakhin, A. Y. Zapevalov, V. I. Saloutin, O. N. Chupakhin. Interaction of polyfluorinated 2-chloroquinolines with ammonia. Russian Chemical Bulletin, 2017, 66(5), 883–891. Available at: [Link].

-

J. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 2022, 27(15), 4935. Available at: [Link].

-

C. O. Ajani, C. C. A. Mgbemena, C. V. Uzomba, I. C. Nnamani, C. A. Eze, F. C. Onah, C. C. Onah. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022, 12(30), 19185-19209. Available at: [Link].

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link].

Sources

- 1. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Reductive Amination of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Abstract

This application note details optimized protocols for the reductive amination of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a highly functionalized "privileged scaffold" in medicinal chemistry. Due to the electron-withdrawing nature of the 5,7-difluoro substitution and the lability of the 2-chloro group towards nucleophilic aromatic substitution (

Reactivity Profile & Mechanistic Considerations

The Electrophilic Landscape

The substrate contains two distinct electrophilic sites that compete for the amine nucleophile:

-

C3-Formyl Group (Aldehyde): The primary target. The 5,7-difluoro pattern lowers the LUMO energy, making this aldehyde highly reactive toward imine formation.

-

C2-Chloro Position: Activated by the ring nitrogen and the electron-withdrawing fluorine atoms. Under thermal stress or basic conditions, amines can displace the chloride via

, leading to byproduct formation.

Chemoselectivity Strategy

To ensure exclusive C-N bond formation at the exocyclic methyl position (reductive amination) while retaining the 2-Cl handle for future diversification (e.g., Suzuki or Buchwald couplings), the reaction kinetics must favor 1,2-addition (imine formation) over 1,4-addition/elimination (

-

Acidity: Mild acid catalysis (AcOH, pH 5-6) activates the carbonyl without protonating the quinoline nitrogen to the point of triggering

. -

Temperature: Reactions should generally be conducted at Room Temperature (RT) to suppress

. -

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better compatibility with electron-deficient imines.

Reaction Pathway Diagram

Figure 1: Competing reaction pathways. The protocol aims to maximize the green path while suppressing the red paths.

Experimental Protocols

Protocol A: Standard Chemoselective Method (STAB)

Best for: Preserving the 2-Cl and 5,7-F motifs; general library synthesis. Mechanism: Direct reductive amination where the reducing agent is present but reacts preferentially with the protonated imine over the aldehyde.

Materials:

-

Substrate: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried vial equipped with a stir bar, dissolve the aldehyde (e.g., 100 mg, 0.44 mmol) in DCE (4.0 mL).

-

Amine Addition: Add the amine (0.48 mmol, 1.1 equiv).

-

Activation: Add AcOH (25 µL, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under

.-

Note: This "pre-stir" allows the carbinolamine/imine equilibrium to establish before reduction, minimizing direct aldehyde reduction.

-

-

Reduction: Add STAB (140 mg, 0.66 mmol, 1.5 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: Look for the disappearance of the aldehyde peak (M+1 = 228) and appearance of the amine product.

-

-

Quench: Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Two-Step Sequential Method (Imine Isolation)

Best for: Sterically hindered amines, weak nucleophiles (e.g., anilines), or acid-sensitive substrates.

Materials:

-

Solvent: Methanol (MeOH) (anhydrous)

-

Reducing Agent: Sodium Borohydride (

)[1]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous MeOH (0.2 M concentration).

-

Optional: Add

molecular sieves or

-

-

Reflux: Heat to 50–60°C for 2–4 hours.

-

QC Check: Verify complete consumption of aldehyde by LC-MS. The imine is often visible as a distinct peak.

-

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Reduction: Add

(1.0 – 1.5 equiv) portion-wise over 10 minutes.-

Caution: Exothermic hydrogen gas evolution.

-

-

Completion: Remove ice bath and stir at RT for 1 hour.

-

Workup: Quench with water or 1M HCl (carefully, to pH 7). Extract with EtOAc.

Protocol C: Microwave-Assisted Reductive Amination

Best for: High-throughput screening (HTS) and unreactive amines.

Risk: Higher risk of

Parameters:

-

Solvent: MeOH or EtOH

-

Time: 5–10 minutes

-

Temperature: 80–100°C

-

Reducing Agent: Polymer-supported Cyanoborohydride (for easy filtration) or STAB.

Procedure:

-

Combine aldehyde (1 equiv), amine (1.2 equiv), and AcOH (catalytic) in a microwave vial.

-

Irradiate at 100°C for 5 minutes (Imine formation).

-

Add reducing agent (2 equiv).

-

Irradiate at 80°C for 5–10 minutes.

-

Filter and purify.[2]

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Poor imine equilibrium | Use Protocol B (Two-step) with dehydrating agents ( |

| Alcohol Impurity (M+2) | Direct reduction of aldehyde | Increase "pre-stir" time before adding reductant. Switch from |

| Byproduct: M+Amine-Cl (S_NAr) | Displacement of 2-Cl | Lower temperature . Avoid excess amine. Ensure pH is slightly acidic (AcOH) to buffer free amine. |

| Product is unstable | Basic workup issues | The 5,7-difluoroquinoline core is electron-deficient; avoid harsh caustic washes (NaOH). Use |

References

-

Synthesis of 2-chloroquinoline-3-carbaldehydes: Meth-Cohn, O., et al.[2][3] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520.[3] Link

-

Reactivity of 2-chloro-3-formylquinolines: Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018 , 8, 20059-20076. Link

-

General Reductive Amination (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

-

Electron-Deficient Amination: Boros, E. E., et al. "Facile reductive amination of aldehydes with electron-deficient anilines."[4] Journal of Organic Chemistry, 2009 , 74, 3587-3590.[4] Link

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Schiff Bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde: A Detailed Guide for Researchers

Introduction: The Significance of Quinoline-Based Schiff Bases

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When the versatile quinoline nucleus is combined with the azomethine (-C=N-) functional group of a Schiff base, the resulting compounds exhibit enhanced and often novel pharmacological properties.[3][4] These properties include potent antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[5][6][7][8] The introduction of fluorine atoms and a chloro-substituent at the C2 position of the quinoline ring, as in 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, can further modulate the molecule's electronic properties and biological efficacy. This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from this highly functionalized quinoline, tailored for researchers in drug discovery and organic synthesis.

The core of this synthesis lies in the condensation reaction between the aldehyde group of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde and a primary amine.[4][7] This reaction is typically straightforward and can be performed under mild conditions, often with acid or base catalysis to enhance the reaction rate.[4][9] The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and for screening as potential therapeutic agents.[7]

Reaction Mechanism and Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The choice of solvent is critical for the success of this reaction. Alcohols such as ethanol or methanol are commonly used as they can dissolve both the aldehyde and the amine, and their boiling points are suitable for refluxing the reaction mixture to completion.[9] In some cases, a catalyst like glacial acetic acid is added in a few drops to facilitate the reaction.[9] The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

This protocol describes a general method for the condensation of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde with various primary amines.

Materials:

-

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1 equivalent) in a suitable volume of absolute ethanol (approximately 10-20 mL per gram of aldehyde).

-

To this solution, add the substituted primary amine (1 equivalent) dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

-

Monitor the progress of the reaction by TLC. A common mobile phase for this reaction is a mixture of ethyl acetate and hexane.

-

Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the reaction conditions and expected outcomes for the synthesis of Schiff bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde and various primary amines.

| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Expected Product |

| Aniline | Ethanol | Acetic Acid | 3 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)aniline |

| 4-Methylaniline | Ethanol | Acetic Acid | 2.5 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)-4-methylaniline |

| 4-Methoxyaniline | Ethanol | Acetic Acid | 3.5 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)-4-methoxyaniline |

| 4-Chloroaniline | Ethanol | Acetic Acid | 4 | 4-chloro-N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)aniline |

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.

Caption: General workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates the completion of the reaction.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[10][11] The aromatic protons of the quinoline and the substituted amine will also be present in the expected regions.

-

¹³C NMR: The carbon of the imine group (-C=N-) will show a characteristic signal in the range of δ 140-160 ppm.[11]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.[10]

Applications and Future Directions

Schiff bases derived from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde are promising candidates for further investigation in drug discovery. Their potential biological activities, including antimicrobial and anticancer properties, warrant comprehensive screening.[5][6] Furthermore, these compounds can serve as versatile ligands in coordination chemistry for the synthesis of novel metal complexes with potential catalytic and therapeutic applications.[1][11] The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis and applications of this important class of compounds.

References

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

A Dinuclear Ru(II) Schiff-Base Complex Catalyzed One-pot Synthesis of Quinolines through Acceptorless Dehydrogenative Coupling. ChemRxiv. Available at: [Link]

-

Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. Available at: [Link]

-

Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online. Available at: [Link]

-

Quinolines and Schiff Bases. ResearchGate. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Available at: [Link]

-

Synthesis and antimicrobial studies of Schiff bases of fluoroquinolone. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. Available at: [Link]

-

Design, synthesis and antitumor activities of fluoroquinolone C-3 heterocycles (IV): S-triazole Schiff-Mannich bases derived from ofloxacin. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

-

Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. RJPT. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]

-

Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]

-

Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. bendola.com [bendola.com]

- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Application Notes & Protocols: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde as a Versatile Scaffold for Novel Antimalarial Agents

Introduction: The Imperative for New Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the constant emergence of drug-resistant Plasmodium falciparum strains undermining current chemotherapies.[1][2] This escalating resistance necessitates a continuous and innovative drug discovery pipeline. Historically, the quinoline nucleus has been a cornerstone of antimalarial chemotherapy, birthing pivotal drugs like chloroquine and quinine.[3][4] These agents traditionally function by disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the acidic food vacuole.[5][6] By inhibiting the biocrystallization of heme into inert hemozoin, these drugs induce a buildup of toxic free heme, leading to parasite death.[5]

This guide focuses on the strategic application of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a highly versatile and functionalized scaffold for the development of next-generation quinoline-based antimalarials. Its unique structural features—a reactive aldehyde at the C-3 position, a displaceable chlorine atom at C-2, and electron-withdrawing fluorine atoms at C-5 and C-7—provide multiple handles for chemical modification, enabling the creation of diverse compound libraries with the potential to overcome existing resistance mechanisms and exhibit improved pharmacological profiles.

Part 1: The Scaffold - Synthesis and Strategic Importance

The title compound is a "privileged structure," engineered for synthetic versatility.[7] The chlorine at the C-2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the aldehyde at C-3 is primed for a myriad of condensation and derivatization reactions.[8][9][10] The difluoro substitution can enhance metabolic stability, membrane permeability, and binding affinity of the final compounds.

Protocol 1: Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction, a standard method for the formylation of activated aromatic systems to produce 2-chloroquinoline-3-carbaldehydes.[10][11]

Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). The intermediate undergoes cyclization and subsequent chlorination to yield the target quinoline scaffold.

Materials:

-

3,5-Difluoroacetanilide

-

Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (for recrystallization)

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N2), cool anhydrous DMF (3 equivalents) to 0°C.

-

Slowly add POCl3 or PCl5 (4.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction with Acetanilide: Add 3,5-Difluoroacetanilide (1 equivalent) portion-wise to the stirred Vilsmeier reagent.

-

Cyclization: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding saturated NaHCO3 solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethyl acetate to yield 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde as a pale yellow solid.[12]

Part 2: Synthetic Derivatization Strategies and Protocols

The dual reactivity of the scaffold allows for the systematic construction of diverse chemical libraries. The following protocols outline key derivatization pathways.

Logical Workflow for Library Synthesis

The following diagram illustrates a strategic workflow for generating a diverse library of antimalarial candidates from the parent scaffold.

Caption: Synthetic workflow for creating diverse derivative libraries.

Protocol 2: Reductive Amination at C-3

Principle: This two-step, one-pot reaction first forms an imine (Schiff base) by condensing the aldehyde with a primary or secondary amine. The imine is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding amine. This method is highly effective for introducing the crucial side chains often seen in potent antimalarials.

Materials:

-